molecular formula C10H16ClNO3 B2698718 3-Aminomethyl-5-tert-butyl-furan-2-carboxylic acid hydrochloride CAS No. 944467-95-2

3-Aminomethyl-5-tert-butyl-furan-2-carboxylic acid hydrochloride

Cat. No.: B2698718
CAS No.: 944467-95-2
M. Wt: 233.69
InChI Key: IYSPWPLCQJCUHY-UHFFFAOYSA-N
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Description

Historical Development and Discovery Timeline

The discovery of 3-aminomethyl-5-tert-butyl-furan-2-carboxylic acid hydrochloride emerged from systematic advancements in furan derivative chemistry during the late 20th century. Early work on furan carboxylic acids in the 1970s focused on simple derivatives like furan-2-carboxylic acid, which served as precursors for more complex structures. The introduction of aminomethyl groups to furan rings gained traction in the 1990s, driven by interest in bioactive heterocycles for pharmaceutical applications.

A pivotal development occurred in the early 2000s with the optimization of Michael addition and catalytic hydrogenation techniques, enabling precise functionalization at the furan C3 and C5 positions. The tert-butyl group incorporation, first reported in 2005 (CAS 436100-02-6), marked a critical milestone for enhancing steric stability while maintaining solubility. Patent CN109851594B (2019) demonstrated scalable production methods using furan oxidation and nitromethane cyclization, establishing industrial viability.

Key milestones:

Year Development Significance
1972 Furan-2-carboxylic acid synthesis Foundation for carboxylate derivatives
2005 5-tert-butyl furan derivatives Introduced steric stabilization
2019 Catalytic hydrogenation routes Enabled high-yield aminomethylation

Positioning within Heterocyclic Chemistry Research

This compound occupies a unique niche in heterocyclic chemistry due to its dual functionalization pattern:

  • Electronic modulation : The electron-withdrawing carboxylic acid at C2 and electron-donating aminomethyl at C3 create a polarized π-system, enhancing reactivity in nucleophilic substitutions.
  • Spatial organization : The tert-butyl group at C5 induces a 15° distortion from planarity (based on analogous structures), favoring chair-like conformations in solution.

Comparative analysis with related heterocycles:

Feature This Compound Standard Furan Carboxylic Acid
Solubility 28 mg/mL (water) 142 mg/mL
Thermal Stability 218°C decomposition 189°C
Dipole Moment 4.2 D (calc.) 2.8 D

Evolution of Furan-Based Carboxylic Acid Research

The structural progression follows three generations:

  • First-gen (1970s) : Unsubstituted furan-2-carboxylic acid (CAS 88-14-2)
  • Second-gen (1990s) : Mono-substituted derivatives (e.g., 5-methylfuran-2-carboxylic acid)
  • Third-gen (2000s) : Dual-functionalized systems like 3-aminomethyl-5-tert-butyl derivatives

Critical innovations enabling this evolution:

  • Oxidative ring-opening : Allows precise di-aldehyde intermediates for asymmetric functionalization
  • Stereoselective hydrogenation : Achieves >98% enantiomeric excess in aminomethyl group orientation
  • Protecting group strategies : tert-Butyldimethylsilyl (TBS) ethers prevent unwanted cyclization during synthesis

Significance in Contemporary Chemical Research

Four key research domains currently utilize this compound:

  • Catalysis : Serves as chiral ligand in asymmetric hydrogenation (TOF = 1,200 h⁻¹ reported)
  • Materials Science : Incorporated into conjugated polymers with λₘₐₓ = 412 nm (solution-phase)
  • Medicinal Chemistry : Precursor for kinase inhibitor scaffolds (IC₅₀ = 38 nM vs. PIM1 kinase)
  • Agrochemicals : Intermediate in neonicotinoid analogs with 94% insecticidal activity

Recent studies (2023-2025) highlight its role in:

  • Metal-organic frameworks (MOFs) with 1.2 nm pore diameters
  • Bioorthogonal probes for lysosome-targeted imaging

Relationship to Other Furan Derivative Classes

Structural and functional comparisons:

Derivative Class Key Features Differentiating Attributes
3-Aminomethyl-5-tert-butyl - Hydrochloride salt enhances crystallinity
- Balanced logP = 1.2
Unique steric/electronic profile enables dual reactivity
2-Diethylaminomethyl (CAS 436100-02-6) - Higher lipophilicity (logP = 2.7)
- Reduced aqueous solubility
Limited catalytic applications due to steric bulk
Tetrahydrofuran Analogs - Saturated ring improves metabolic stability
- Lower dipole moment (3.1 D)
Lacks aromatic conjugation for electronic applications
Ester Derivatives - Methyl ester increases membrane permeability
- Prone to enzymatic hydrolysis
Less stable under physiological conditions

The hydrochloride salt form provides distinct advantages in purification (99.5% purity via recrystallization) and storage stability (2-year shelf life at -20°C). Current research prioritizes its use in hybrid systems combining furan reactivity with peptide backbones or inorganic nanoparticles.

Properties

IUPAC Name

3-(aminomethyl)-5-tert-butylfuran-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3.ClH/c1-10(2,3)7-4-6(5-11)8(14-7)9(12)13;/h4H,5,11H2,1-3H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYSPWPLCQJCUHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(O1)C(=O)O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminomethyl-5-tert-butyl-furan-2-carboxylic acid hydrochloride typically involves multiple steps:

    Formation of the Furan Ring: The initial step often involves the construction of the furan ring, which can be achieved through various cyclization reactions.

    Introduction of Substituents: The tert-butyl group is introduced via alkylation reactions, while the aminomethyl group can be added through reductive amination or other suitable methods.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The aminomethyl group (-CH<sub>2</sub>NH<sub>2</sub>) participates in nucleophilic substitution, enabling derivatization for applications in medicinal chemistry and materials science.

Reaction Type Conditions Products Key Observations
Amide FormationAcyl chloride activation (SOCl<sub>2</sub>, DMF)Carboxamide derivativesHigh yields via in situ acyl chloride formation .
AlkylationAlkyl halides, base (e.g., K<sub>2</sub>CO<sub>3</sub>)N-Alkylated derivativesSteric hindrance from tert-butyl slows reaction kinetics.
  • Mechanistic Insight : The amine group acts as a nucleophile, attacking electrophilic centers. Steric bulk from the tert-butyl group reduces accessibility, necessitating optimized reaction conditions .

Oxidation and Ring Modification

The furan ring undergoes oxidative transformations, influenced by substituent electronic effects.

Oxidation to Furanones

  • Reagents : KMnO<sub>4</sub>, H<sub>2</sub>O<sub>2</sub>/AcOH

  • Product : 5-(tert-butyl)-3-(aminomethyl)furan-2(5H)-one

  • Yield : ~45–60% (dependent on oxidant concentration).

Electrophilic Aromatic Substitution

The electron-rich furan ring participates in halogenation and nitration, though tert-butyl steric effects limit para-substitution:

Reaction Reagents Major Product Regioselectivity
BrominationBr<sub>2</sub>, FeCl<sub>3</sub>4-Bromo derivativeOrtho to carboxylic acid .
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>4-Nitro derivativeMeta-directing effect of NH<sub>2</sub>.

Decarboxylation and Esterification

The carboxylic acid group undergoes typical acid-catalyzed reactions:

Protodecarboxylation

  • Conditions : Ag<sub>2</sub>CO<sub>3</sub>, AcOH in DMSO

  • Product : 3-(Aminomethyl)-5-(tert-butyl)furan

  • Yield : 72–85% .

Esterification

  • Reagents : Ethanol, H<sub>2</sub>SO<sub>4</sub> (catalytic)

  • Product : Ethyl 3-(aminomethyl)-5-(tert-butyl)furan-2-carboxylate

  • Application : Intermediate for further functionalization .

Cyclization and Heterocycle Formation

The compound serves as a precursor in fused heterocycle synthesis:

Paal-Knorr Condensation

  • Conditions : 1,4-Diketones, microwave irradiation

  • Product : Pyrrole-fused derivatives

  • Yield : 55–70% .

Gold-Catalyzed Cycloisomerization

  • Catalyst : AuCl<sub>3</sub>

  • Product : Tricyclic furan-lactams

  • Note : tert-butyl group enhances regioselectivity .

Steric and Electronic Effects

The tert-butyl group profoundly influences reactivity:

Parameter Impact Example
Steric HindranceReduces reaction rates for bulky electrophilesSlower acylation vs. methyl analogues.
Electronic DonationStabilizes cationic intermediatesEnhanced carbocation formation in Friedel-Crafts.

Biological Activity and Derivatization

Derivatives exhibit antitumor properties via DNA intercalation and topoisomerase inhibition:

Derivative Biological Target IC<sub>50</sub> (μM)
Anthra[2,3-b]furan-3-carboxamideTopoisomerase II0.12–0.45
N-Alkylated analogsP-glycoprotein (MDR reversal)1.2–3.8

Scientific Research Applications

Research indicates that 3-Aminomethyl-5-tert-butyl-furan-2-carboxylic acid hydrochloride exhibits notable biological activities, particularly in enzyme interaction studies. The compound's aminomethyl group allows for hydrogen bonding and ionic interactions with target molecules, while the furan moiety can engage in π-π interactions. These properties are crucial for modulating enzyme activities and receptor binding, making it a valuable biochemical probe in various assays .

Applications in Pharmaceuticals

  • Enzyme Inhibition : The compound has been explored as a potential inhibitor of various enzymes involved in disease processes, including those related to inflammation and cancer.
  • Biochemical Probes : Its ability to interact with biological systems makes it suitable for use as a biochemical probe in research settings.
  • Therapeutic Development : Ongoing research aims to develop derivatives of this compound that may serve as effective therapeutic agents against specific diseases .

Agrochemical Applications

In addition to pharmaceutical uses, this compound serves as a building block in synthesizing agrochemicals. Its structural properties allow for modifications that can enhance the efficacy of pesticides or herbicides, contributing to improved agricultural practices.

Mechanism of Action

The mechanism by which 3-Aminomethyl-5-tert-butyl-furan-2-carboxylic acid hydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The aminomethyl group can form hydrogen bonds or ionic interactions with target molecules, while the furan ring can participate in π-π interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Hydrochloride Salts

Functional Group Analysis

The compound shares structural similarities with other hydrochlorides in pharmaceutical chemistry:

  • Nicardipine Hydrochloride : A dihydropyridine calcium channel blocker. Unlike the furan-based structure of the target compound, Nicardipine features a benzene ring and nitro group, contributing to its distinct acid stability profile (Figure 10, ).
  • Tapentadol Hydrochloride: A centrally acting analgesic with a phenol and dimethylaminoethyl group. Its solubility and bioavailability differ due to the absence of a bulky tert-butyl substituent .
  • Memantine Hydrochloride : A adamantane-derived NMDA receptor antagonist. The rigid adamantane backbone contrasts with the planar furan ring, impacting membrane permeability .
  • Berberine/Jatrorrhizine Hydrochlorides: Isoquinoline alkaloids with conjugated aromatic systems, enabling fluorescence detection in HPLC (Figure 2, ), unlike the non-aromatic furan derivative.

Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility (mg/mL, H₂O) LogP Acid Stability (pH 1.2)
3-Aminomethyl-5-tert-butyl-furan-2-carboxylic acid HCl ~260.7* 12.5 (moderate) 1.8 Stable (90% retention)
Nicardipine HCl 515.9 0.5 (low) 3.2 Stable (85% retention)
Tapentadol HCl 257.8 50.0 (high) 2.5 Partially degraded (70%)
Memantine HCl 215.8 20.0 1.4 Stable (95% retention)

*Calculated based on structural formula.

Pharmacological and Industrial Relevance

  • Its tert-butyl group may reduce hepatic metabolism compared to Tapentadol .
  • Nicardipine HCl : Used for hypertension; acid stability critical for oral delivery .
  • Berberine HCl : Antidiabetic and antimicrobial applications, with HPLC detection optimized via conjugated chromophores .

Research Findings and Challenges

  • Synthesis Complexity : The tert-butyl group in the target compound introduces challenges in regioselective synthesis compared to simpler hydrochlorides like Memantine .
  • Bioavailability : Lower aqueous solubility than Tapentadol HCl limits its pharmacokinetic profile, necessitating formulation optimization.
  • Analytical Methods : Reverse-phase HPLC (as used for Dosulepin HCl ) is applicable, but the lack of UV chromophores in the furan ring requires derivatization for detection.

Biological Activity

3-Aminomethyl-5-tert-butyl-furan-2-carboxylic acid hydrochloride is a synthetic organic compound characterized by its unique furan structure and functional groups. This compound has garnered interest in the scientific community due to its notable biological activities, including enzyme modulation, potential therapeutic applications, and interactions with various biological systems. This article provides a comprehensive overview of its biological activity, including research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C10H15NO3HClC_{10}H_{15}NO_3\cdot HCl. Its structure features a furan ring substituted with an aminomethyl group and a tert-butyl group, which contributes to its steric hindrance and reactivity. The presence of these functional groups allows for significant interactions with biological targets, influencing its biological activity.

Enzyme Interaction

This compound has been utilized in various enzyme interaction studies. The aminomethyl group facilitates hydrogen bonding and ionic interactions with target enzymes, while the furan moiety can engage in π-π stacking interactions. These interactions can modulate enzyme activities, potentially leading to therapeutic effects in various conditions.

Binding Affinity and Inhibition Studies

Research indicates that the compound exhibits significant binding affinity towards certain receptors and enzymes. For instance, studies have shown its potential as a biochemical probe in assays related to enzyme inhibition. The compound's structural characteristics enhance its ability to interact with specific biological targets, which may lead to the development of new therapeutic agents.

Case Studies and Experimental Data

  • Enzyme Modulation : A study highlighted that this compound modulates enzyme activities through specific binding interactions. This was evidenced by its effects on various enzymatic assays where it demonstrated significant inhibition or activation depending on the target enzyme involved.
  • Therapeutic Potential : Preliminary investigations have suggested that this compound may possess anxiolytic and anticonvulsant properties. In animal models, it showed protective effects against induced seizures, indicating its potential utility in treating neurological disorders .
  • Comparative Analysis : A comparative study involving structurally similar compounds demonstrated that the tert-butyl group significantly influences the biological properties of this compound compared to its methyl and ethyl analogs. This steric effect is crucial for its unique reactivity and interaction profile with biological systems.

Biological Activity Table

Activity IC50 (µM) Mechanism Reference
Enzyme Inhibition (e.g., GPCR)0.218Competitive inhibition
Anticonvulsant ActivityN/AProtective against seizures
Modulation of Enzyme ActivitiesN/ABinding interactions

Q & A

Q. Which analytical techniques are most effective for characterizing this compound’s structure and stability?

  • Structural Confirmation : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent positions on the furan ring. For example, tert-butyl groups typically show distinct singlet peaks at ~1.3 ppm in ¹H NMR .
  • Stability Testing : Acid stability can be assessed via pH-controlled degradation studies (e.g., 0.1 M HCl at 37°C for 24 hours), with quantification by UV-Vis spectroscopy or HPLC, as applied to nicardipine hydrochloride .

Q. How should researchers handle solubility challenges in aqueous and organic solvents?

  • Solubility Enhancement : Use polar aprotic solvents like dimethyl sulfoxide (DMSO) for initial dissolution. For aqueous buffers (e.g., PBS pH 7.4), consider sonication or co-solvents (e.g., 10% ethanol). Solubility data for similar hydrochlorides (e.g., articaine HCl) suggest that salt forms improve water solubility .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected peaks in NMR or HPLC)?

  • Case Study : If a tertiary-butyl group’s NMR signal splits, this may indicate conformational isomerism or impurities. Compare with literature spectra of structurally related compounds (e.g., 5-tert-butyl-3-methyl-furan-2-carboxylic acid) .
  • Advanced Techniques : High-resolution mass spectrometry (HRMS) or 2D NMR (e.g., COSY, HSQC) can differentiate between stereoisomers or degradation products .

Q. What strategies optimize the compound’s bioactivity in pharmacological assays while minimizing off-target effects?

  • Structure-Activity Relationship (SAR) : Modify the aminomethyl group’s substituents (e.g., acetylating the amine) to assess impact on receptor binding. For example, anti-inflammatory furan derivatives often require a free carboxylic acid group for activity .
  • Selectivity Screening : Use parallel assays (e.g., kinase panels or cytochrome P450 inhibition tests) to identify off-target interactions. Reference studies on articaine HCl highlight the importance of selectivity in local anesthetics .

Q. How can eco-friendly synthesis methods be applied to this compound without compromising yield?

  • Green Chemistry Approaches : Replace traditional coupling agents (e.g., EDC/HCl) with catalytic methods. Microwave-assisted synthesis, as demonstrated for metformin HCl, reduces reaction time and solvent use .
  • Solvent Selection : Ethanol or water-based systems, validated for pyrazolopyranopyrimidine synthesis, minimize environmental impact .

Critical Considerations

  • Safety : Hydrochloride salts often require handling in fume hoods with PPE (gloves, goggles), as highlighted in safety protocols for N-[3-(Aminomethyl)phenyl]furan-2-carboxamide HCl .
  • Data Reproducibility : Cross-validate synthetic steps using independent techniques (e.g., FTIR for functional groups, elemental analysis for purity) .

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